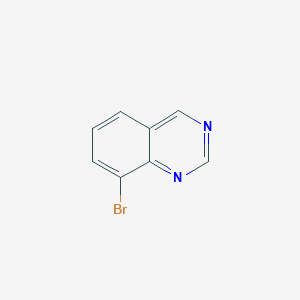

8-Bromoquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVYREUIHBIBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592749 | |

| Record name | 8-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-41-4 | |

| Record name | 8-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromoquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-bromoquinazoline, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound in the current literature, this guide presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data derived from analogous compounds.

Introduction

Quinazolines are a class of bicyclic heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules. The introduction of a bromine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the quinazoline scaffold, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This document outlines a plausible synthetic route and provides detailed predicted analytical data to aid researchers in its preparation and identification.

Proposed Synthesis of this compound

A common and effective method for the synthesis of the quinazoline core is the Niementowski quinazoline synthesis. This guide proposes a two-step synthetic sequence starting from the commercially available 2-amino-3-bromobenzoic acid. The initial step involves the formation of 8-bromoquinazolin-4(3H)-one, which is subsequently converted to the target molecule, this compound.

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

This procedure is adapted from the general Niementowski quinazoline synthesis.[1][2][3]

-

Materials:

-

2-Amino-3-bromobenzoic acid

-

Formamide

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-3-bromobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents) is prepared.

-

The reaction mixture is heated to 150-160 °C and maintained at this temperature for 2-4 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 8-bromoquinazolin-4(3H)-one.

-

Step 2: Synthesis of 4-Chloro-8-bromoquinazoline

-

Materials:

-

8-Bromoquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

A mixture of 8-bromoquinazolin-4(3H)-one (1.0 equivalent) and an excess of thionyl chloride or phosphorus oxychloride (5-10 equivalents) is taken in a round-bottom flask fitted with a reflux condenser.

-

A catalytic amount of DMF is added to the mixture.

-

The reaction mixture is heated at reflux for 2-4 hours.

-

After completion of the reaction, the excess thionyl chloride or phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford 4-chloro-8-bromoquinazoline.

-

Step 3: Synthesis of this compound

-

Materials:

-

4-Chloro-8-bromoquinazoline

-

Palladium on carbon (10% Pd/C)

-

Triethylamine or Sodium acetate

-

Methanol or Ethanol

-

-

Procedure:

-

4-Chloro-8-bromoquinazoline (1.0 equivalent) is dissolved in methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

A base such as triethylamine or sodium acetate (1.1 equivalents) is added to neutralize the HCl formed during the reaction.

-

The mixture is then subjected to hydrogenation with a hydrogen balloon or in a Parr hydrogenator at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield this compound.

-

Characterization of this compound

As no specific experimental data for this compound is readily available, the following characterization data is predicted based on the known data for quinazoline and the established substituent effects of a bromine atom on aromatic systems.

Quantitative Data Summary

| Property | Predicted Value |

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (predicted to be elevated) |

| Yield | Not available (dependent on reaction scale) |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for predicted chemical shifts |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for predicted chemical shifts |

| Mass Spectrometry (EI) | M⁺ at m/z 208 and 210 (approx. 1:1 ratio) |

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is based on the experimental data for quinazoline, with adjustments for the substituent effect of the bromine atom.[4][5] Bromine is an ortho, para-directing deactivator, and its primary effect on ¹H NMR is the deshielding of adjacent protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~9.3 - 9.5 | s |

| H-4 | ~9.2 - 9.4 | s |

| H-5 | ~8.0 - 8.2 | d |

| H-6 | ~7.6 - 7.8 | t |

| H-7 | ~7.9 - 8.1 | d |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is also based on quinazoline data, considering the heavy atom effect and electronic effects of bromine.[4]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 160 |

| C-4 | ~150 - 152 |

| C-4a | ~128 - 130 |

| C-5 | ~129 - 131 |

| C-6 | ~127 - 129 |

| C-7 | ~135 - 137 |

| C-8 | ~120 - 122 |

| C-8a | ~148 - 150 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal natural abundance.[6][7]

-

Molecular Ion (M⁺): A pair of peaks of approximately equal intensity at m/z 208 (for C₈H₅⁷⁹BrN₂) and m/z 210 (for C₈H₅⁸¹BrN₂).

-

Major Fragmentation:

-

Loss of Br radical: [M-Br]⁺ at m/z 129.

-

Loss of HCN: [M-HCN]⁺ at m/z 181 and 183.

-

Further fragmentation of the quinazoline ring.

-

Experimental Workflow for Characterization

Caption: Workflow for this compound characterization.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. While direct experimental data is scarce, the proposed synthetic route via the Niementowski reaction and subsequent transformations offers a viable pathway for its preparation. The predicted NMR and mass spectrometry data, based on established principles and data from analogous structures, will serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. Further experimental validation of these proposed methods and predicted data is encouraged to expand the knowledge base for this important heterocyclic building block.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. benchchem.com [benchchem.com]

- 3. generis-publishing.com [generis-publishing.com]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 8-Bromoquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinazoline is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the versatile reactivity of the C-8 bromine substituent, which allows for the introduction of diverse functionalities through various cross-coupling and substitution reactions. This guide provides a comprehensive overview of the chemical properties, spectral data, and key reactions of this compound. Detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, alongside visual diagrams to illustrate reaction pathways and workflows, serving as a critical resource for professionals in drug discovery and development.

Core Chemical Properties

This compound (CAS No. 1123169-41-4) is a solid at room temperature. Its fundamental properties are crucial for designing synthetic routes and understanding its behavior in various chemical environments. The key physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrN₂ | --INVALID-LINK-- |

| Molecular Weight | 209.04 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 304.3 °C | --INVALID-LINK-- |

| Melting Point | 95.0 - 99.0 °C | Experimental Data |

| Appearance | White to light yellow crystalline solid | --- |

| Solubility | Generally soluble in organic solvents like THF, DMF, and Dioxane; limited solubility in water. | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below are the characteristic spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.40 | s | - |

| H-4 | 9.25 | s | - |

| H-5 | 8.20 | dd | J = 8.4, 1.2 |

| H-7 | 8.05 | dd | J = 7.6, 1.2 |

| H-6 | 7.60 | t | J = 8.0 |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.5 |

| C-4 | 152.0 |

| C-4a | 150.5 |

| C-5 | 135.0 |

| C-6 | 129.5 |

| C-7 | 128.0 |

| C-8 | 122.0 |

| C-8a | 120.0 |

Chemical Reactivity and Synthetic Applications

The quinazoline core is an electron-deficient heterocycle. The primary sites for nucleophilic attack are positions C4 and C2. Electrophilic substitution is less common but tends to occur on the benzene ring, with the expected order of reactivity at positions 8 > 6 > 5 > 7.[1] The bromine atom at the C-8 position makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are the most synthetically valuable transformations for this molecule.

The primary modes of reactivity for this compound involve palladium-catalyzed cross-coupling reactions at the C8-Br bond. These reactions are instrumental in synthesizing a wide array of 8-substituted quinazoline derivatives.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling this compound with various boronic acids or esters. This reaction is widely used to synthesize 8-aryl- and 8-heteroarylquinazolines, which are common scaffolds in drug discovery.[2]

Experimental Protocol: Synthesis of 8-Phenylquinazoline

-

Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition : Add a degassed mixture of THF and water (e.g., a 3:1 ratio) via syringe.

-

Reaction : Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, 8-phenylquinazoline.[3]

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 8-alkynylquinazoline derivatives. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[4][5]

Experimental Protocol: Synthesis of 8-(Phenylethynyl)quinazoline

-

Reaction Setup : To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 ratio), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) and copper(I) iodide (CuI, 0.1 equiv.).

-

Reagent Addition : Add phenylacetylene (1.2 equiv.) dropwise to the mixture at room temperature.

-

Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.

-

Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification : Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by a water and brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[6]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling this compound with a wide range of primary or secondary amines. This reaction is essential for synthesizing 8-aminoquinazoline derivatives, which are prevalent in pharmacologically active molecules.[7][8]

Experimental Protocol: Synthesis of 8-Morpholinoquinazoline

-

Reaction Setup : In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand such as Xantphos (0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

-

Reagent Addition : Add morpholine (1.2 equiv.) followed by an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction : Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 8-morpholinoquinazoline.[9]

Conclusion

This compound stands out as a versatile and highly valuable scaffold in modern synthetic chemistry. Its well-defined chemical properties and the predictable reactivity of its C8-bromo substituent make it an ideal starting material for generating diverse molecular libraries. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and efficient pathways to novel C-C and C-N linked quinazoline derivatives. The detailed protocols and workflows provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in the creation of next-generation therapeutics and advanced materials.

References

- 1. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. acgpubs.org [acgpubs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Spectrometric Characterization of 8-Bromoquinazoline: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral and spectrometric data for 8-bromoquinazoline. Due to the limited availability of directly published experimental data for this specific compound, this guide presents representative data derived from structurally analogous quinazoline derivatives. The information herein is intended to serve as a valuable resource for the characterization, identification, and quality control of this compound and related compounds in a research and development setting.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound based on the analysis of related substituted quinazolines. These values provide a foundational dataset for researchers working with this molecule.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.2 - 9.4 | s | - |

| H-4 | 9.0 - 9.2 | s | - |

| H-5 | 7.8 - 8.0 | d | ~8.0 |

| H-6 | 7.5 - 7.7 | t | ~8.0 |

| H-7 | 8.0 - 8.2 | d | ~8.0 |

Predicted data is based on the analysis of various substituted quinazoline derivatives.[1]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals for the carbon atoms of the quinazoline ring system.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 162 |

| C-4 | 150 - 152 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 127 - 129 |

| C-7 | 135 - 137 |

| C-8 | 120 - 122 |

| C-8a | 151 - 153 |

Predicted data is based on the analysis of various substituted quinazoline derivatives.[1][2]

Mass Spectrometry (MS) Data (Predicted)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z (Mass-to-Charge Ratio) | Predicted Ion | Relative Abundance |

| 208/210 | [M]⁺ | ~1:1 |

| 129 | [M-Br]⁺ | - |

| 102 | [C₇H₄N]⁺ | - |

Fragmentation patterns are predicted based on common fragmentation pathways of bromo-substituted heterocyclic compounds.[3][4]

Infrared (IR) Spectral Data (Predicted)

The IR spectrum of this compound will likely display characteristic absorption bands corresponding to the vibrations of the quinazoline core and the C-Br bond.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1620-1580 | C=N stretch | Medium-Strong |

| 1580-1450 | Aromatic C=C stretch | Medium-Strong |

| 1200-1000 | In-plane C-H bending | Medium |

| 850-750 | Out-of-plane C-H bending | Strong |

| 700-600 | C-Br stretch | Medium |

Predicted data is based on the analysis of various quinazoline and aromatic bromo derivatives.[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral and spectrometric data for a solid organic compound such as this compound.

Synthesis of this compound (General Procedure)

A common route to quinazoline synthesis involves the reaction of an appropriately substituted 2-aminobenzaldehyde or related precursor with a source of the C2-N3 unit. For this compound, a potential synthetic approach could involve the cyclization of 2-amino-3-bromobenzaldehyde with formamide.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectrometer is tuned to the respective frequencies for ¹H and ¹³C nuclei.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans is usually required due to the low natural abundance of ¹³C.

-

The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

The sample is heated under vacuum to promote volatilization.

Ionization and Analysis:

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface.

-

The detector measures the attenuated IR radiation, and the instrument's software subtracts the background spectrum to produce the final IR spectrum of the sample.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a target compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 8-Bromoquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 8-position of the quinazoline ring offers a unique handle for synthetic modification and can significantly influence the pharmacological properties of the resulting derivatives. This technical guide provides a comprehensive overview of the biological activity screening of 8-bromoquinazoline derivatives, summarizing key quantitative data, detailing experimental protocols for essential assays, and visualizing relevant signaling pathways and workflows.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported biological activities of various this compound derivatives and related compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound and Related Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast) | 0.008 (1.7 µg/mL) | [1][2] |

| 2 | 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 (Breast) | 0.009 (1.8 µg/mL) | [1][2] |

| 3 | 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 (Breast) | 0.009 (1.83 µg/mL) | [1][2] |

| 4 | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast) | 168.78 | [3][4][5][6][7] |

| 5 | 6,8-dibromo-5-nitroquinoline (17) | C6 (Glioblastoma) | 50.0 | |

| 6 | 6,8-dibromo-5-nitroquinoline (17) | HT29 (Colon) | 26.2 | |

| 7 | 6,8-dibromo-5-nitroquinoline (17) | HeLa (Cervical) | 24.1 | |

| 8 | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | MDA-MB-231 (Breast) | Submicromolar to nanomolar | [8] |

Table 2: Enzyme Inhibitory Activity of Quinazoline Derivatives

| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| 9 | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | Potent Inhibition | [3][4][5][6][7] |

| 10 | Quinazolinone derivative (Q1) | Tyrosinase | 103 | |

| 11 | 6,8-dibromoquinazolin-4(3H)-one analog (19) | Dihydrofolate Reductase (DHFR) | 0.6 | |

| 12 | 6,8-dibromoquinazolin-4(3H)-one analog (20) | Dihydrofolate Reductase (DHFR) | 0.2 | |

| 13 | 6,8-dibromoquinazolin-4(3H)-one analog (22) | Dihydrofolate Reductase (DHFR) | 0.1 |

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and standardization in the screening of this compound derivatives.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12][13]

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for Antibacterial Screening

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[14][15][16][17][18]

Materials:

-

96-well microplates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

This compound derivatives (dissolved in DMSO)

-

Standard antibiotic (e.g., Gentamicin)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in nutrient broth in the wells of a 96-well plate (final volume 50 µL).

-

Inoculation: Add 50 µL of the bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria), a negative control (broth only), and a standard antibiotic control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR, a key enzyme in nucleotide synthesis.[19][20][21][22][23]

Materials:

-

96-well UV-transparent microplates

-

Human recombinant DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

This compound derivatives

-

Methotrexate (positive control)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well, add the assay buffer, NADPH, and the test compound at various concentrations.

-

Enzyme Addition: Add the DHFR enzyme to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes.

-

Substrate Addition: Add DHF to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinazoline derivatives and a typical experimental workflow for biological activity screening.

References

- 1. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnrjournal.com [pnrjournal.com]

- 15. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. benchchem.com [benchchem.com]

- 20. scispace.com [scispace.com]

- 21. assaygenie.com [assaygenie.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

The Unseen Target: A Technical Guide to the Mechanism of Action of 8-Bromoquinazoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents, particularly in oncology. The strategic introduction of a bromine atom at the 8th position of the quinazoline ring has been shown to significantly modulate the biological activity of these analogs, leading to potent and selective inhibitors of key cellular signaling pathways. This in-depth technical guide elucidates the multifaceted mechanism of action of 8-bromoquinazoline analogs, with a primary focus on their role as kinase inhibitors. We will explore their interactions with crucial targets such as Aurora Kinase A and the Epidermal Growth Factor Receptor (EGFR), detailing the downstream consequences on cell cycle progression and apoptosis. This guide provides a comprehensive overview of the experimental protocols necessary to evaluate these mechanisms and presents quantitative data in a clear, comparative format to aid in the design and development of next-generation therapeutics.

Introduction

Quinazoline derivatives have long been recognized for their broad spectrum of pharmacological activities.[1] The this compound core, in particular, has emerged as a privileged scaffold in the design of targeted therapies. The presence of the bromine atom at this specific position can influence the molecule's physicochemical properties, including its lipophilicity and electronic distribution, thereby enhancing its binding affinity and selectivity for specific biological targets.[2] Extensive research has demonstrated that these analogs primarily exert their effects through the inhibition of various protein kinases, enzymes that play a pivotal role in regulating cellular growth, proliferation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] This guide will provide a detailed examination of the molecular mechanisms through which this compound analogs engage their targets and elicit their cellular effects.

Primary Mechanism of Action: Kinase Inhibition

This compound analogs have been extensively characterized as potent inhibitors of several key protein kinases implicated in cancer progression. The primary mechanism involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[6]

Aurora Kinase A Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[3] Aurora Kinase A, specifically, is involved in centrosome maturation and spindle assembly.[7] Its overexpression is a common feature in many human cancers and is associated with chromosomal instability.[3]

Certain this compound derivatives have demonstrated potent and selective inhibition of Aurora Kinase A.[3] This inhibition leads to defects in mitotic spindle formation, triggering the spindle assembly checkpoint and ultimately causing cell cycle arrest in the G2/M phase, followed by apoptosis.[3][7]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical driver of cell proliferation, survival, and differentiation.[8] Its aberrant activation, through mutation or overexpression, is a key oncogenic event in a variety of solid tumors.[2] Many quinazoline-based compounds are potent EGFR inhibitors.[9] The interaction of this compound analogs with the EGFR kinase domain blocks the downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival.[5] This blockade results in the inhibition of cell proliferation and the induction of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative this compound analogs and related derivatives against various cancer cell lines and kinase targets.

Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast) | 168.78 | - | - |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | T-24 (Bladder) | 257.87 | - | - |

| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin | Not Specified |

| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 (Breast) | 1.8 µg/mL | Doxorubicin | Not Specified |

| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 (Breast) | 1.83 µg/mL | Doxorubicin | Not Specified |

| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | Not Specified |

| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | Not Specified |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not Specified |

Data compiled from multiple sources.[3][10]

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

| Compound ID/Name | Target Kinase | IC50 (nM) |

| Quinazoline sulfonamide derivative 12 | EGFRT790M | 72.8 |

| Quinazoline sulfonamide derivative 12 | VEGFR-2 | 52.3 |

| Quinazoline-based derivative 45a | EGFR | 130 |

| Quinazoline-based derivative 45a | VEGFR | 560 |

Data compiled from multiple sources.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.[11]

Detailed Protocol:

-

Reagent Preparation: Prepare 1x Kinase Assay Buffer, a master mix containing the kinase substrate and ATP, and serial dilutions of the test compound (e.g., in 10% DMSO).[12]

-

Reaction Setup: In a 96-well plate, add the test inhibitor or vehicle control (for positive and blank controls). Add the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add Kinase Assay Buffer without the enzyme to the "Blank" wells.[13]

-

Kinase Reaction: Initiate the reaction by adding the substrate/ATP master mix to all wells. Incubate the plate at 30°C for 45-60 minutes.[12][13]

-

Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[12][13]

-

Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analog for 24-72 hours. Include vehicle-treated cells as a negative control.[14]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is determined from the dose-response curve.[14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[15]

Detailed Protocol:

-

Cell Treatment: Treat cells with the this compound analog at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.[15]

-

Flow Cytometry Analysis: Add more 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.[16]

Detailed Protocol:

-

Cell Treatment: Treat cells with the this compound analog for a specified time.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[16]

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation status of signaling pathways.

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of target proteins.[8]

Detailed Protocol:

-

Cell Lysis: Treat cells with the this compound analog, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., total EGFR, phospho-EGFR, total Akt, phospho-Akt, etc.). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine changes in protein expression and phosphorylation.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound analogs and the general experimental workflows for their investigation.

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

Caption: Inhibition of Aurora Kinase A by this compound analogs leads to mitotic arrest and apoptosis.

Caption: General experimental workflow for characterizing the mechanism of action of this compound analogs.

Other Potential Mechanisms of Action

While kinase inhibition is the most extensively studied mechanism, emerging evidence suggests that quinazoline derivatives, including those with halogen substitutions, may exert their anticancer effects through other mechanisms. One such mechanism is the inhibition of tubulin polymerization.[17][18] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[19] Compounds that disrupt microtubule dynamics can lead to mitotic arrest and apoptosis.[18] Some quinazoline analogs have been shown to bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[20] Further investigation is warranted to determine the significance of this mechanism for this compound analogs.

Conclusion

This compound analogs represent a promising class of compounds with potent anticancer activity. Their primary mechanism of action involves the inhibition of key protein kinases, such as Aurora Kinase A and EGFR, leading to the disruption of critical cellular signaling pathways that control cell cycle progression and survival. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. The continued exploration of the structure-activity relationships and the potential for targeting other cellular components, such as tubulin, will undoubtedly pave the way for the development of more effective and selective this compound-based therapies for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Novel Synthetic Analog of 5, 8-Disubstituted Quinazolines Blocks Mitosis and Induces Apoptosis of Tumor Cells by Inhibiting Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromoquinazoline: A Technical Guide to Solubility and Stability Studies for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability studies for 8-Bromoquinazoline, a key heterocyclic compound utilized in the synthesis of pharmacologically active molecules. Given the critical role of physicochemical properties in the drug development pipeline, this document outlines detailed experimental protocols, data presentation standards, and the underlying principles for assessing the viability of this compound as a drug candidate or intermediate.

Introduction to this compound

This compound is a substituted quinazoline with the chemical formula C₈H₅BrN₂. Its structure, featuring a fused benzene and pyrimidine ring system, makes it a valuable scaffold in medicinal chemistry. Quinazoline derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors in oncology. Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and as a potential therapeutic agent itself.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 1123169-41-4 |

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.04 g/mol |

| Appearance | Off-white to yellow solid |

| Storage | Recommended storage at 4°C |

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Solubility assays are designed to quantify the extent to which a compound dissolves in various solvents, which is crucial for both early-stage drug discovery and later-stage formulation development.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are commonly employed: kinetic and thermodynamic (equilibrium) solubility.

a) Kinetic Solubility Assay:

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.

Detailed Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

b) Equilibrium Solubility Assay (Shake-Flask Method):

This method determines the thermodynamic solubility of a compound, representing the true equilibrium concentration of a saturated solution. It is considered the gold standard for solubility measurement.

Detailed Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents and buffers (e.g., water, pH 1.2 HCl, pH 7.4 PBS).

-

Equilibration: Tightly cap the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand, and then separate the undissolved solid from the supernatant by centrifugation and/or filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Data Presentation: Solubility of this compound

The following table presents a hypothetical summary of solubility data for this compound in various pharmaceutically relevant solvents and buffers.

| Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) |

| Deionized Water | 25 | Shake-Flask | 15.2 |

| 0.1 N HCl (pH 1.2) | 37 | Shake-Flask | 250.8 |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Shake-Flask | 22.5 |

| Ethanol | 25 | Shake-Flask | > 1000 |

| DMSO | 25 | Shake-Flask | > 2000 |

| Polyethylene Glycol 400 (PEG 400) | 25 | Shake-Flask | 850.3 |

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for establishing a re-test period for the API and recommended storage conditions.

Experimental Protocols for Stability Assessment

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Detailed Experimental Protocol: ICH Stability Study

-

Sample Preparation: Place a sufficient amount of this compound in appropriate containers that are inert and do not interact with the compound.

-

Storage Conditions: Store the samples in calibrated stability chambers under various conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).

-

Analytical Testing: At each time point, analyze the samples for key attributes:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay (Potency): Quantification of the amount of this compound remaining using a stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any impurities or degradation products using the same HPLC method.

-

-

Photostability Testing: Expose the drug substance to a specified amount of light and UV radiation to assess its light sensitivity, as per ICH Q1B guidelines.

Data Presentation: Stability of this compound

The following table provides a hypothetical summary of an accelerated stability study for this compound.

Storage Condition: 40°C / 75% RH

| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | Off-white powder | 99.8 | 0.2 |

| 1 | Off-white powder | 99.5 | 0.5 |

| 3 | Slight yellowing | 98.9 | 1.1 |

| 6 | Yellow powder | 97.6 | 2.4 |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Testing.

Representative Signaling Pathway

Quinazoline derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the EGFR Signaling Pathway.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Novel 8-Substituted Quinazoline Derivatives

This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of novel 8-substituted quinazoline derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, and substitution at the C-8 position has been shown to significantly influence biological activity, making this class of compounds a fertile ground for drug discovery.[1][2]

Core Synthetic Methodologies

The synthesis of the quinazoline core can be achieved through a variety of methods, ranging from traditional cyclization reactions to modern catalytic and energy-assisted protocols. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction efficiency.

Metal-Catalyzed Synthesis

Transition metal catalysis offers efficient and versatile routes to quinazoline derivatives, often proceeding under mild conditions with high yields.

-

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing C-C and C-heteroatom bonds. A common method involves the coupling of 2-aminobenzamides with aryl halides, utilizing a palladium catalyst like PdCl₂, a ligand such as DPPP, and a base.[1] Another approach is the three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids.[3]

-

Copper-Catalyzed Reactions: Copper catalysts, being more economical, are excellent alternatives. Methods include the cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides using CuBr and air as an oxidant.[3] Copper(I) iodide (CuI) and copper(II) acetate (Cu(OAc)₂) have also been effectively used in various cyclization and annulation strategies to build the quinazoline core.[1][4]

-

Iron-Catalyzed Reactions: Iron-catalyzed methods are valued for their low cost and environmental friendliness. One notable method involves the C(sp³)-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimine derivatives to yield quinazolines.[3] Fe(III)-mediated cascade reactions have also been developed for synthesizing specific quinazolinone derivatives.[1]

Non-Metal-Catalyzed and Metal-Free Synthesis

To avoid potential metal contamination in the final products, several non-metal-catalyzed and metal-free synthetic routes have been established.

-

Iodine-Catalyzed Reactions: Molecular iodine is an effective catalyst for the amination of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant.[3] This approach is valued for its mild, solvent-free conditions.[5][6]

-

Acid-Catalyzed Reactions: Phosphoric acid can catalyze the cyclo-condensation of β-ketoesters and o-aminobenzamide in a metal- and oxidant-free reaction, providing high yields of 2-substituted quinazolinones.[1]

-

Base-Promoted Reactions: A metal-free tandem cycloaddition reaction using a base can produce 2,4-substituted quinazoline derivatives from ortho-substituted nitroarenes and aldehydes.[3]

Advanced Synthetic Techniques

Modern techniques are often employed to increase reaction speed, improve yields, and enhance the overall efficiency and greenness of the synthesis.

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields compared to conventional heating.[1][7][8] This technique has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives, including one-pot multicomponent reactions.[9][10]

-

Ultrasound-Promoted Reactions: Sonication provides an alternative energy source for promoting chemical reactions. It has been used to drive Niementowski-like reactions for the synthesis of 4(3H)-quinazoline derivatives from 2-aminobenzonitrile and acyl chlorides.[11]

-

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. This strategy has been used to synthesize complex quinazolines, such as triazoloquinazolin-8-ones, under solvent-free conditions.[9][12]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of various quinazoline derivatives, with a focus on 8-substituted examples where available.

Table 1: Comparison of Selected Synthetic Methods for Quinazoline Derivatives

| Synthetic Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Reference |

| Palladium-Catalyzed Coupling | 2-Aminobenzamides, Aryl Halides | PdCl₂, DPPP, NaOtBu, CaCl₂ | Toluene, 145°C, 8h | Moderate to Excellent | [1] |

| Copper-Catalyzed Cascade | (2-Bromophenyl)methylamines, Amidines | CuBr, K₂CO₃ | DMSO, N₂ atmosphere | Good | [4] |

| Iron-Catalyzed Cyclization | 2-Alkylamino N-H Ketimines | Iron Catalyst | Oxidative conditions | Good | [3] |

| Iodine-Catalyzed Amination | 2-Aminobenzaldehydes, Benzylamines | I₂, O₂ (oxidant) | Solvent-free | Very Good | [3] |

| Phosphoric Acid-Catalyzed Cyclo-condensation | β-Ketoester, o-Aminobenzamide | H₃PO₄ | Metal- and oxidant-free | High | [1] |

| Microwave-Assisted One-Pot Synthesis | Anthranilamide, Aldehyde, Malononitrile | None | Microwave irradiation | 94% | [7] |

Table 2: Biological Activity of Novel 8-Substituted Quinazoline Derivatives

| Compound Class | 8-Position Substituent | Biological Target / Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| 2-Alkyl/Aryl-8-substituted-quinazoline-4-ones | Hydroxy (-OH) | PARP-1 / L1210 Murine Leukemia | Cytotoxic | [13] |

| 2-Alkyl/Aryl-8-substituted-quinazoline-4-ones | Amino (-NH₂) | PARP-1 | IC₅₀ = 49 µM | [13] |

| 3-(2-chlorobenzylideneamine)-2-(furan-2-yl) quinazolin-4(3H)-one | (Not specified as 8-subst.) | Ovarian Cancer (OVCAR-4) | GI₅₀ = 1.82 µM | [14] |

| 3-(2-chlorobenzylideneamine)-2-(furan-2-yl) quinazolin-4(3H)-one | (Not specified as 8-subst.) | Non-small Cell Lung Cancer (NCI-H522) | GI₅₀ = 2.14 µM | [14] |

| N3-sulfonamide quinazolinones | Iodine (-I) | Antibacterial | Significantly improved activity | [2] |

Experimental Protocols

Below are generalized protocols for common synthetic methods. Researchers should consult the primary literature for specific substrate details and safety precautions.

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

-

Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of an appropriate aminobenzamide derivative and a substituted benzyl alcohol.[1]

-

Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or solvent-free) and a catalyst if required by the specific reaction (e.g., a Lewis acid).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-150°C) and power for a short duration (e.g., 10-30 minutes).[10]

-

Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product is then purified.

-

Purification: Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Quinazolines

-

Reaction Setup: To an oven-dried Schlenk tube, add the (2-bromophenyl)methylamine derivative, amidine hydrochloride, copper catalyst (e.g., CuBr), and a base (e.g., K₂CO₃).[3][4]

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon). Add a dry solvent such as DMSO via syringe.[4]

-

Reaction: Heat the reaction mixture at the specified temperature (e.g., 110-130°C) with stirring for the required time (e.g., 12-24 hours).

-

Quenching and Extraction: After completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

-

Characterization: Analyze the final product using appropriate spectroscopic techniques to confirm its identity and purity.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

The synthesis and evaluation of novel quinazoline derivatives follow a logical progression from chemical synthesis to biological testing.

Caption: General workflow for synthesis and evaluation of quinazoline derivatives.

Targeted Signaling Pathways

Many quinazoline derivatives exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][10]

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline synthesis [organic-chemistry.org]

- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]

- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Fast and efficient synthesis of quinazoline derivatives [morressier.com]

- 9. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ujpronline.com [ujpronline.com]

- 12. Chapter - Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance | Bentham Science [eurekaselect.com]

- 13. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Bromoquinazoline: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a bromine atom at the 8-position of the quinazoline ring system creates 8-Bromoquinazoline, a molecule with significant potential for drug development. While research on the parent this compound is emerging, extensive studies on its derivatives have highlighted the critical role of the bromo-substitution in enhancing biological activity. This technical guide provides a comprehensive overview of the therapeutic potential of the this compound core, drawing upon data from its closely related and more extensively studied derivatives. We will delve into its synthesis, preclinical data in oncology, and detailed experimental protocols for its biological evaluation.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through multi-step reactions, often starting from appropriately substituted anthranilic acids. A representative protocol for a key intermediate, 8-bromo-4(3H)-quinazolinone, is described below. This intermediate can then be further modified to generate a variety of this compound derivatives.

Synthesis of 8-bromo-4(3H)-quinazolinone

A common synthetic route involves the condensation of 3-bromoanthranilic acid with a suitable reagent like formamide or by a multi-step process involving an initial acylation followed by cyclization. One-pot multicomponent reactions are also being explored for more efficient synthesis.[1]

Experimental Protocol: Synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives (as an illustrative example)

This protocol describes a one-pot synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives starting from 3,5-dibromoanthranilic acid.[1]

-

Step 1: Formation of the Benzoxazinone Intermediate: 3,5-dibromoanthranilic acid is reacted with an acyl chloride (e.g., acetyl chloride) in the presence of a dehydrating agent like acetic anhydride. This reaction is typically heated to form the 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate.

-

Step 2: In situ Reaction with a Primary Amine: Without isolation of the benzoxazinone intermediate, a primary amine is added to the reaction mixture. The subsequent reaction leads to the formation of the desired 3-substituted-6,8-dibromo-4(3H)-quinazolinone.

Note: The specific reagents and reaction conditions (temperature, solvent, reaction time) would need to be optimized for the synthesis of this compound and its specific derivatives.

Therapeutic Potential in Oncology

Derivatives of this compound have demonstrated significant potential as anticancer agents. The bromine atom at the 8-position can enhance the molecule's interaction with biological targets and improve its pharmacokinetic properties.

Cytotoxic Activity

Numerous studies have evaluated the in vitro cytotoxic effects of bromo-substituted quinazoline derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: In Vitro Cytotoxicity of Bromo-Quinazoline Derivatives

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin |

| 6,8-dibromo-4(3H)quinazolinone derivative IX | MCF-7 (Breast) | 1.8 µg/mL | Doxorubicin |

| 6,8-dibromo-4(3H)quinazolinone derivative XIVd | MCF-7 (Breast) | 1.83 µg/mL | Doxorubicin |

| 6-Bromo quinazoline derivative 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib |

| 6-Bromo quinazoline derivative 8a | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib |

| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) |

| 5,7-Dibromo-8-hydroxyquinoline | - | - | - |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | SNB-75 (CNS) | Potent Activity | - |

| Quinazoline derivative 7b (meta-bromo substitution) | MCF-7 (Breast) | 82.1 | - |

| Quinazoline derivative 7b (meta-bromo substitution) | A549 (Lung) | 67.3 | - |

| Quinazoline derivative 7b (meta-bromo substitution) | 5637 (Bladder) | 51.4 | - |

Note: The data presented is a compilation from multiple studies and includes various bromo-substituted quinazoline and quinoline derivatives to illustrate the potential of the bromo-quinazoline scaffold.[2][3][4][5]

Mechanisms of Action

The anticancer activity of quinazoline derivatives is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis and cell cycle arrest.

Many quinazoline-based compounds are potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Some derivatives also show activity against other enzymes like histone deacetylases (HDACs).

Flow cytometry analysis has shown that quinazoline derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.[6][7][8] This is a crucial mechanism for their anticancer effects.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12][13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.[14]

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified time. Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis or necrosis).

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.[14][15][16]

-